molecular formula C8H11BrN2 B2596691 5-Bromo-N,N,6-trimethylpyridin-2-amine CAS No. 107100-16-3; 910054-73-8

5-Bromo-N,N,6-trimethylpyridin-2-amine

Cat. No.: B2596691
CAS No.: 107100-16-3; 910054-73-8
M. Wt: 215.094
InChI Key: MAMDEZVDBHDFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N,N,6-trimethylpyridin-2-amine (molecular formula: C₈H₁₁BrN₂; average mass: 215.094 g/mol) is a brominated pyridine derivative with a dimethylamino group at position 2 and a methyl group at position 6 . This compound is characterized by its planar pyridine ring, with substituents influencing electronic distribution and steric hindrance. Its synthesis typically involves halogenation and alkylation steps, as seen in related pyridine derivatives (e.g., Suzuki cross-coupling or nucleophilic substitution) .

Properties

IUPAC Name

5-bromo-N,N,6-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6-7(9)4-5-8(10-6)11(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDEZVDBHDFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related brominated pyridine/amine derivatives, highlighting differences in substituent positions, synthetic routes, and biological activities:

Compound Name Substituents Synthetic Method Key Properties/Activities Reference
5-Bromo-N,N,6-trimethylpyridin-2-amine Br (C5), N,N-dimethyl (C2), CH₃ (C6) Halogenation/alkylation of pyridine precursors Intermediate for kinase inhibitors; unknown bioactivity
5-Bromo-N,N,2-trimethylpyridin-3-amine Br (C5), N,N-dimethyl (C3), CH₃ (C2) Similar alkylation/halogenation Pharmaceutical intermediate (exact use unspecified)
5-Bromo-N,6-dimethylpicolinamide Br (C5), CH₃ (C6), CONHCH₃ (C2) Aminolysis of methyl ester Anti-thrombolytic activity (41.32% clot lysis)
5-Bromo-6-chloropyridin-2-amine Br (C5), Cl (C6), NH₂ (C2) Direct halogenation Antimicrobial potential (structural analog)
5-Bromo-N,N-dimethyltryptamine Br (C5), N,N-dimethyl (indole) Marine sponge isolation Antidepressant (rodent FST model), 5-HT receptor modulation

Structural and Electronic Comparisons

  • Substituent Position Effects: The target compound’s N,N-dimethyl group at C2 and methyl at C6 create distinct steric and electronic environments compared to analogs like 5-Bromo-N,N,2-trimethylpyridin-3-amine (N,N-dimethyl at C3, methyl at C2). Bromine at C5 in pyridines enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of anti-thrombolytic pyridine derivatives .
  • Brominated tryptamines (e.g., 5-Bromo-N,N-dimethyltryptamine) show strong 5-HT1A/2B/7 receptor affinity, highlighting the importance of bromine in CNS-targeting molecules .

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